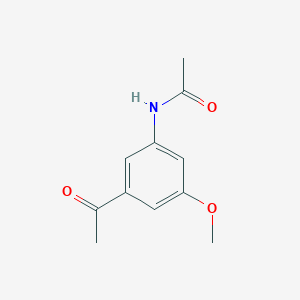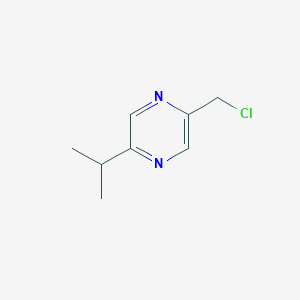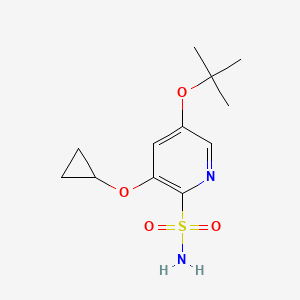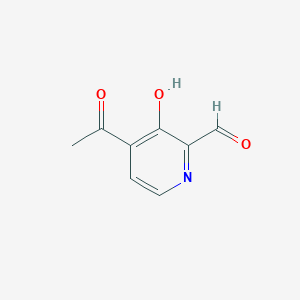
4-Acetyl-3-hydroxypyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The exact details of industrial processes are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-acetyl-3-pyridinecarboxylic acid, while reduction of the aldehyde group can produce 4-acetyl-3-hydroxypyridine-2-methanol .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can influence biological pathways and processes, making it a valuable compound for studying enzyme inhibition, receptor binding, and other biochemical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the acetyl and hydroxyl groups, making it less versatile in certain reactions.
Pyridine-3-carboxaldehyde: Similar structure but with different functional group positions, leading to different reactivity and applications.
Pyridine-4-carboxaldehyde: Another isomer with distinct chemical properties and uses.
Uniqueness
4-Acetyl-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of three functional groups in specific positions on the pyridine ring. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-acetyl-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-3-9-7(4-10)8(6)12/h2-4,12H,1H3 |
InChI-Schlüssel |
XZXCSHPQVQNTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NC=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


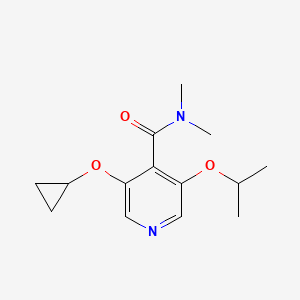
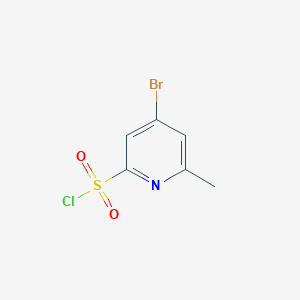
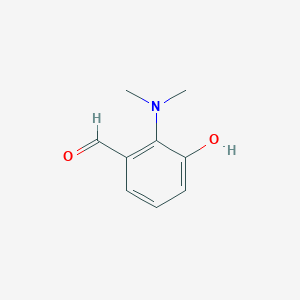

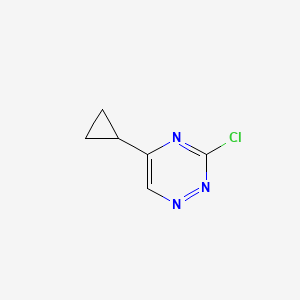

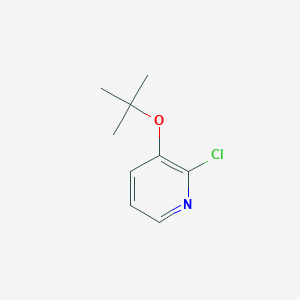
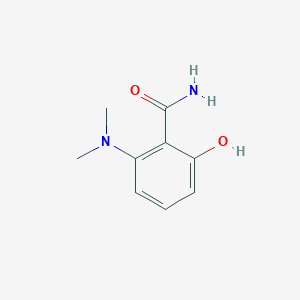
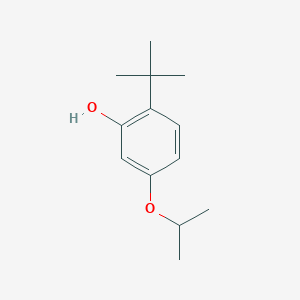
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
